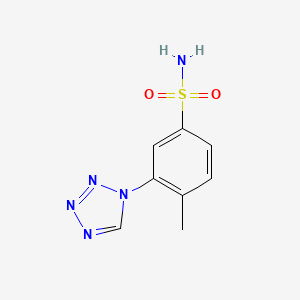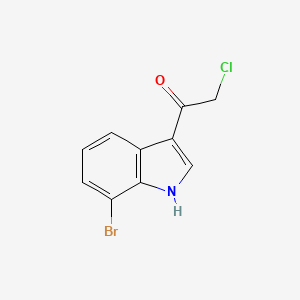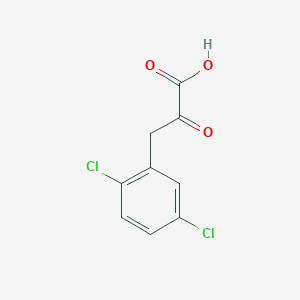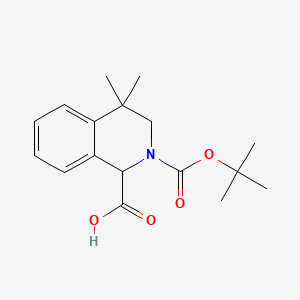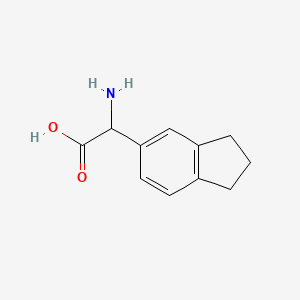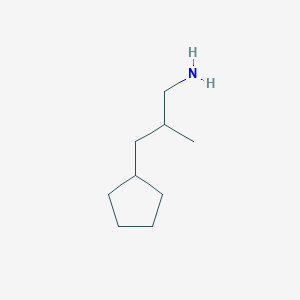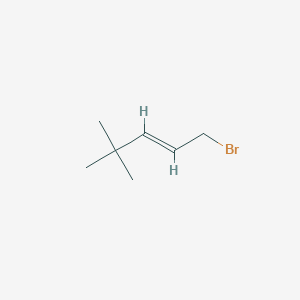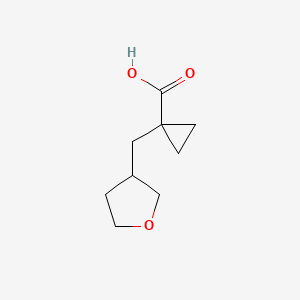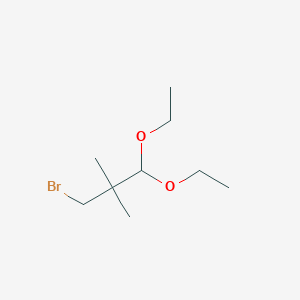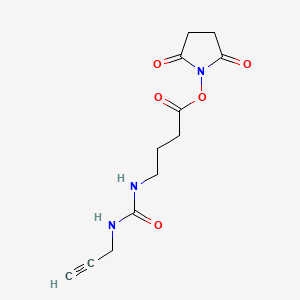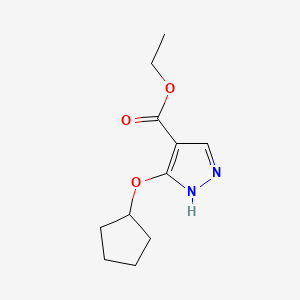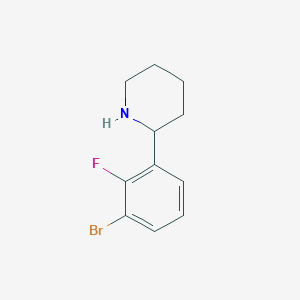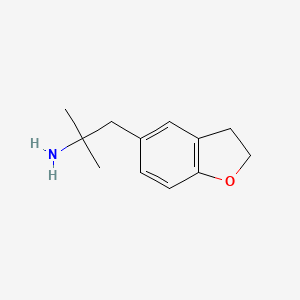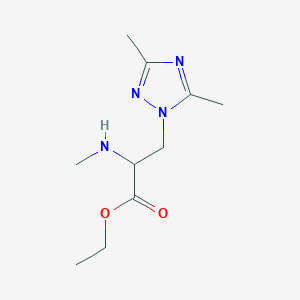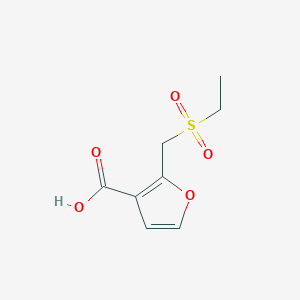
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethylsulfonyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfonyl chloride under controlled conditions. The process may include:
Starting Material: Furan-3-carboxylic acid.
Reagents: Ethylsulfonyl chloride, a base such as triethylamine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic acid: Another furan derivative with a carboxylic acid group at a different position.
5-Methyl-2-furoic acid: A methyl-substituted furan carboxylic acid.
Uniqueness
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid stands out due to the presence of the ethylsulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other furan derivatives.
Eigenschaften
Molekularformel |
C8H10O5S |
|---|---|
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
2-(ethylsulfonylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c1-2-14(11,12)5-7-6(8(9)10)3-4-13-7/h3-4H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
STMQIOXMINQLMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC1=C(C=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


